3,2'-Dihydroxychalcone 3,2'-Dihydroxychalcone
Brand Name: Vulcanchem
CAS No.: 36574-83-1
VCID: VC21339746
InChI: InChI=1S/C15H12O3/c16-12-5-3-4-11(10-12)8-9-15(18)13-6-1-2-7-14(13)17/h1-10,16-17H/b9-8+
SMILES: C1=CC=C(C(=C1)C(=O)C=CC2=CC(=CC=C2)O)O
Molecular Formula: C15H12O3
Molecular Weight: 240.25 g/mol

3,2'-Dihydroxychalcone

CAS No.: 36574-83-1

Cat. No.: VC21339746

Molecular Formula: C15H12O3

Molecular Weight: 240.25 g/mol

* For research use only. Not for human or veterinary use.

3,2'-Dihydroxychalcone - 36574-83-1

CAS No. 36574-83-1
Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
IUPAC Name (E)-1-(2-hydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C15H12O3/c16-12-5-3-4-11(10-12)8-9-15(18)13-6-1-2-7-14(13)17/h1-10,16-17H/b9-8+
Standard InChI Key BLEVPIDFNNFTHJ-CMDGGOBGSA-N
Isomeric SMILES C1=CC=C(C(=C1)C(=O)/C=C/C2=CC(=CC=C2)O)O
SMILES C1=CC=C(C(=C1)C(=O)C=CC2=CC(=CC=C2)O)O
Canonical SMILES C1=CC=C(C(=C1)C(=O)C=CC2=CC(=CC=C2)O)O

Chemical Identity and Structure

Molecular Characteristics

3,2'-Dihydroxychalcone (C15H12O3) is a chalcone with a molecular weight of 240.25 g/mol. The compound features hydroxyl groups at the 3-position of one aromatic ring and the 2'-position of the other ring, connected by an α,β-unsaturated carbonyl system . This positioning of hydroxyl groups contributes significantly to its chemical reactivity and biological properties.

Identification Details

The compound is registered with CAS number 36574-83-1 and is known by several synonyms including 2',3-dihydroxychalcone and (E)-1-(2-hydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one . These alternative names reflect different naming conventions but refer to the same chemical entity.

Table 1: Chemical Identity of 3,2'-Dihydroxychalcone

PropertyInformation
Primary Name3,2'-Dihydroxychalcone
CAS Registry Number36574-83-1
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
Synonyms2',3-Dihydroxychalcone; (E)-1-(2-hydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one; 2-Propen-1-one, 1-(2-hydroxyphenyl)-3-(3-hydroxyphenyl)-
PubChem CID5270542

Physical and Spectral Properties

Physical Properties

While comprehensive physical property data specific to 3,2'-Dihydroxychalcone is limited in the literature, research indicates it likely exists as crystals with a melting point in the range of 167-168°C . The compound appears as orange powdery crystals after synthesis and purification .

Spectral Characteristics

The spectral data helps confirm the structure and purity of 3,2'-Dihydroxychalcone:

  • 1H NMR Spectroscopy: The compound shows characteristic peaks at δ 8.39 and 8.22 for the trans-olefinic protons (CH=CH), confirming the α,β-unsaturated system typical of chalcones .

  • Infrared Spectroscopy: IR spectrum demonstrates distinctive bands for hydroxyl groups and the trans configuration of the olefinic bond .

Synthesis Methodologies

Classical Condensation Approach

The traditional method for synthesizing 3,2'-Dihydroxychalcone involves a base-catalyzed Claisen-Schmidt condensation between 2-hydroxyacetophenone and 3-hydroxybenzaldehyde . This condensation reaction creates the α,β-unsaturated carbonyl system characteristic of chalcones.

According to documented procedures, the synthesis follows this general approach:

  • 2-Hydroxyacetophenone and 3-hydroxybenzaldehyde are dissolved in ethanol in equimolar proportions

  • A strong base (typically KOH or NaOH solution) is added dropwise as a catalyst

  • The reaction mixture is maintained at controlled temperature (typically room temperature to 30°C) under nitrogen atmosphere

  • After completion, the mixture is acidified with HCl, resulting in precipitation of the product

  • Purification is achieved through filtration, recrystallization, and often column chromatography

The reported yield for this synthesis method ranges between 15-24%, with the product appearing as orange powdery crystals .

Table 2: Synthesis Parameters for 3,2'-Dihydroxychalcone

ParameterDetails
Starting Materials2-Hydroxyacetophenone and 3-hydroxybenzaldehyde
CatalystKOH or NaOH (alkaline medium)
SolventEthanol
Reaction ConditionsTypically room temperature to 30°C under nitrogen
Purification MethodsRecrystallization from ethanol-water mixture; column chromatography
Typical Yield23.6% as reported in literature
Product AppearanceOrange powdery crystals

Complex Formation Capabilities

Metal Complexation Properties

One significant aspect of 3,2'-Dihydroxychalcone is its ability to form complexes with metal ions, particularly gallium(III). Research has established that 3,2'-Dihydroxychalcone forms a 1:1 ligand:metal (L:M) stoichiometric complex with Ga(III) . This complex formation is facilitated by the presence of hydroxyl groups that can coordinate with metal ions.

Equilibrium Constants

The apparent equilibrium constant (pK) for the 3,2'-Dihydroxychalcone-Ga(III) complex has been determined to be 3.40 ± 0.17 . This value provides insight into the stability of the complex and its potential applications in coordination chemistry. Compared to other chalcone-gallium complexes, such as 2',4',3-trihydroxychalcone-Ga(III) which has a pK of 4.35 ± 0.38, the 3,2'-Dihydroxychalcone complex shows different stability characteristics, likely due to the specific positioning of its hydroxyl groups .

Table 3: Metal Complexation Properties of 3,2'-Dihydroxychalcone

PropertyValue
Complex with Ga(III)Forms 1:1 (L:M) complex
Apparent Equilibrium Constant (pK)3.40 ± 0.17
Complex Formation MechanismLikely involves coordination through hydroxyl and carbonyl groups
Spectral Changes Upon ComplexationSignificant changes in UV-visible absorption spectrum

Structural Comparison with Related Compounds

Comparison with Other Dihydroxychalcones

The position of hydroxyl groups in chalcone derivatives significantly influences their chemical behavior and biological activities. 3,2'-Dihydroxychalcone differs from other dihydroxychalcones primarily in its hydroxylation pattern:

  • 3,2'-Dihydroxychalcone: Hydroxyl groups at positions 3 and 2'

  • 2,2'-Dihydroxychalcone: Hydroxyl groups at positions 2 and 2'

  • 2',4'-Dihydroxychalcone: Hydroxyl groups at positions 2' and 4'

These structural differences result in varied physical properties. For instance, the melting point of 3,2'-Dihydroxychalcone (167-168°C) differs from that of 2,2'-Dihydroxychalcone (160.4-161.1°C) and 2',4'-Dihydroxychalcone (170°C) , indicating how hydroxyl position affects crystal packing and intermolecular forces.

Structure-Activity Relationships

Research on dihydroxychalcones suggests that the positioning of hydroxyl groups significantly impacts biological activity. The presence of a hydroxyl group at the 2' position, as found in 3,2'-Dihydroxychalcone, is particularly important for certain biological activities . This position allows for the formation of an intramolecular hydrogen bond with the carbonyl group, which can affect the compound's reactivity and interaction with biological targets.

Table 4: Comparison of Selected Dihydroxychalcones

CompoundHydroxyl PositionsMelting PointKey Characteristics
3,2'-Dihydroxychalcone3 and 2'167-168°CForms 1:1 complex with Ga(III); pK = 3.40 ± 0.17
2,2'-Dihydroxychalcone2 and 2'160.4-161.1°CPotent inhibitor of glutathione S-transferases; sensitizes cancer cells to chemotherapeutic agents
2',4'-Dihydroxychalcone2' and 4'170°CStudied for antidepressant activities

Research Applications and Future Directions

Current Research Applications

3,2'-Dihydroxychalcone has applications in several research areas:

  • Coordination Chemistry: Its ability to form complexes with metals makes it valuable for studying metal-ligand interactions and developing potential metallodrugs .

  • Structure-Activity Relationship Studies: The compound serves as an important structural variant in understanding how hydroxyl group positioning affects biological activities in chalcones.

  • Synthetic Precursor: As a chalcone, it can serve as a precursor for synthesizing other flavonoid derivatives through cyclization and other transformations.

Future Research Opportunities

Several promising research directions for 3,2'-Dihydroxychalcone emerge from current understanding:

  • Comprehensive Biological Profiling: Systematic evaluation of its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties would provide valuable insights into its potential therapeutic applications.

  • Metal Complex Biochemistry: Further investigation of its metal complexes could reveal applications in diagnostic imaging, therapeutic metal delivery, or enzyme inhibition.

  • Synthetic Modifications: Development of semi-synthetic derivatives with enhanced bioactivity or improved pharmacokinetic properties represents an important avenue for medicinal chemistry research.

  • Mechanism of Action Studies: Elucidation of its interactions with specific biological targets would deepen understanding of structure-activity relationships in chalcones.

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